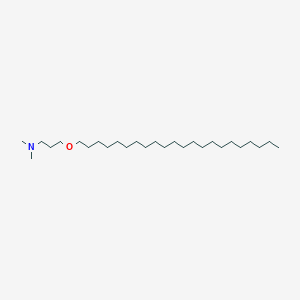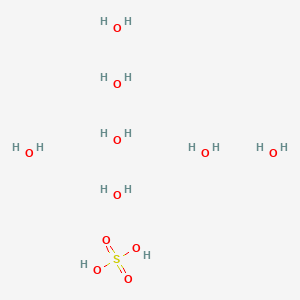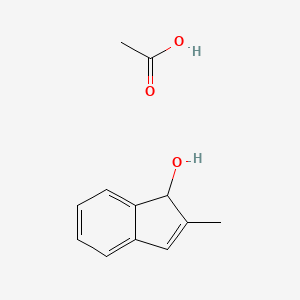![molecular formula C16H15N3O5S B12584013 Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- CAS No. 330856-59-2](/img/structure/B12584013.png)
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- involves multiple steps, each requiring specific reagents and conditions. One common method involves the acetylation of an amino group followed by the introduction of a sulfonyl group through a sulfonation reaction. The phenylmethylene hydrazino group is then added through a condensation reaction with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-(acetylamino)-: A simpler analog with fewer functional groups.
Benzoic acid, 2-(sulfonyl)-: Lacks the acetylamino and phenylmethylene hydrazino groups.
Benzoic acid, 2-(hydrazino)-: Contains a hydrazino group but lacks the sulfonyl and acetylamino groups.
Uniqueness
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
330856-59-2 |
|---|---|
Formule moléculaire |
C16H15N3O5S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-acetamido-5-[(benzylideneamino)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H15N3O5S/c1-11(20)18-15-8-7-13(9-14(15)16(21)22)25(23,24)19-17-10-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22) |
Clé InChI |
WAQUWHJCIHEJSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)


![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)

![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)


![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)

![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
